Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), also known as ED-71, is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol) [, ]. It was developed by Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) as a potential treatment for osteoporosis [, , ]. Eldecalcitol is characterized by its high stability in the circulation and peripheral tissues, and its strong activity in increasing bone mass in osteoporotic patients [].
Eldecalcitol, also known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D. It possesses a hydroxypropoxy substituent at the 2β-position, which enhances its biological activity. Eldecalcitol is primarily used in the treatment of bone diseases such as osteoporosis, where it promotes bone formation and mineralization.
Eldecalcitol is synthesized through various chemical methods rather than being derived directly from natural sources. The compound was developed to improve upon the biological effects of vitamin D, specifically targeting its role in calcium metabolism and bone health.
Eldecalcitol falls under the classification of secosteroids, specifically as a vitamin D analog. It is categorized based on its structural modifications that enhance its pharmacological properties compared to natural vitamin D compounds.
The synthesis of eldecalcitol has been approached through several methods:
Eldecalcitol's molecular formula is C27H44O3, with a molecular weight of approximately 416.65 g/mol. Its structure features:
The compound's structural integrity is crucial for its interaction with vitamin D receptors in bone tissue.
Eldecalcitol undergoes several key reactions during its synthesis:
These reactions highlight the complexity and precision required in synthesizing eldecalcitol effectively.
Eldecalcitol functions primarily by binding to vitamin D receptors in bone tissue, leading to:
Clinical studies have demonstrated that eldecalcitol significantly improves bone mineral density in patients with osteoporosis, indicating its effectiveness in therapeutic applications.
Relevant analyses confirm that these properties are critical for its formulation as a pharmaceutical product.
Eldecalcitol is primarily used in the medical field for:
Recent studies have also explored its role in enhancing bone formation mechanisms through minimodeling processes .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: